(S)-tert-Butyl 2-chloropropanoate (S)-tert-Butyl 2-chloropropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14029443
InChI: InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1
SMILES:
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol

(S)-tert-Butyl 2-chloropropanoate

CAS No.:

Cat. No.: VC14029443

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-chloropropanoate -

Specification

Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
IUPAC Name tert-butyl (2S)-2-chloropropanoate
Standard InChI InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1
Standard InChI Key YXYWJZNXZGYLNO-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C(=O)OC(C)(C)C)Cl
Canonical SMILES CC(C(=O)OC(C)(C)C)Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(S)-tert-Butyl 2-chloropropanoate features a propanoic acid backbone where the hydroxyl group of the carboxylic acid is replaced by a tert-butoxy moiety, and a chlorine atom is bonded to the second carbon. The stereocenter at the second carbon defines its (S)-configuration, which is critical for enantioselective interactions in biochemical and catalytic systems .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Nametert-butyl (2S)-2-chloropropanoate
Molecular FormulaC7H13ClO2C_7H_{13}ClO_2
Molecular Weight164.63 g/mol
InChIInChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1
InChIKeyYXYWJZNXZGYLNO-YFKPBYRVSA-N
SMILESCC@@HCl

The tert-butyl group enhances steric bulk, influencing the compound’s solubility and stability, while the chlorine atom introduces electrophilic character, making it amenable to nucleophilic substitution reactions .

Synthesis and Preparation Methods

Esterification of (S)-2-Chloropropanoic Acid

The primary synthesis route involves the esterification of (S)-2-chloropropanoic acid with tert-butanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid are typically employed to protonate the carbonyl oxygen, facilitating nucleophilic attack by tert-butanol.

(S)-2-chloropropanoic acid+tert-butanolH+(S)-tert-butyl 2-chloropropanoate+H2O(S)\text{-2-chloropropanoic acid} + \text{tert-butanol} \xrightarrow{H^+} (S)\text{-tert-butyl 2-chloropropanoate} + H_2O

Table 2: Representative Synthesis Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
H2SO4H_2SO_480–10075–85>95
pTSApTSA70–9070–80>90

Enantioselective Approaches

Physicochemical Properties

Thermal and Solubility Profiles

(S)-tert-Butyl 2-chloropropanoate is a liquid at room temperature with a boiling point of approximately 180–185°C. It exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, THF) but limited solubility in water (<0.1 g/L) .

Spectroscopic Data

  • 1H^1H NMR (CDCl3_3): δ 1.42 (s, 9H, tert-butyl), 4.35 (q, 1H, CHCl), 1.65 (d, 3H, CH3_3) .

  • IR (neat): 1745 cm1^{-1} (C=O stretch), 750 cm1^{-1} (C-Cl stretch).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s chiral center makes it valuable in synthesizing enantiomerically pure drugs. For example, it serves as a precursor to β-amino alcohols used in HIV protease inhibitors.

Asymmetric Catalysis

In palladium-catalyzed cross-couplings, the tert-butyl group stabilizes transition states, enhancing stereochemical outcomes. Recent studies highlight its role in Suzuki-Miyaura reactions for constructing axially chiral biaryls.

ParameterValue
Flash Point68°C (closed cup)
LD50_{50} (oral)1200 mg/kg (rat)
PPE RequirementsGloves, goggles, ventilation

Comparative Analysis with Related Compounds

Stereoisomeric Variants

The (R)-enantiomer exhibits distinct reactivity in Diels-Alder reactions due to differing spatial arrangements. For instance, (S)-configured esters yield endo products with 20% higher selectivity compared to (R)-forms.

tert-Butyl vs. Methyl Esters

Replacing tert-butyl with methyl reduces steric hindrance, accelerating hydrolysis rates by a factor of 3–5 in basic conditions .

Recent Research Developments

Green Synthesis Initiatives

Microwave-assisted esterification reduces reaction times from 12 hours to 30 minutes, achieving yields of 88% with minimal catalyst loading.

Catalytic Recycling Systems

Immobilized lipases on mesoporous silica enable catalyst reuse for up to 10 cycles, addressing cost barriers in enantioselective synthesis.

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